molecular formula C15H18N4O2 B2947656 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034433-48-0

1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No. B2947656
CAS RN: 2034433-48-0
M. Wt: 286.335
InChI Key: LNTODSJYUJOKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, also known as JNJ-40411813, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It belongs to the class of pyrazinylpiperidine compounds and has shown promising results in preclinical studies.

Mechanism of Action

1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a selective inhibitor of the protein kinase C epsilon (PKCε) isoform. PKCε is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of PKCε and inhibits its activity, leading to a decrease in the downstream signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory and anti-oxidant effects in preclinical models. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have anxiolytic and analgesic effects in preclinical models.

Advantages and Limitations for Lab Experiments

1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has several advantages for lab experiments, including its high selectivity for PKCε, its well-defined mechanism of action, and its promising preclinical results. However, there are also some limitations to its use in lab experiments, including its low solubility in aqueous media and its relatively low yield of synthesis.

Future Directions

There are several future directions for research on 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone. One area of research is the development of more efficient synthesis methods to improve the yield of this compound. Another area of research is the optimization of its pharmacokinetic properties to improve its bioavailability and tissue distribution. In addition, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials for the treatment of various diseases. Finally, there is a need for more detailed studies on the downstream signaling pathways affected by PKCε inhibition to better understand the mechanism of action of this compound.

Synthesis Methods

The synthesis of 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone involves a multi-step process that starts with the reaction of pyrazine-2-carboxylic acid with 3-chloropiperidine in the presence of a base. The resulting intermediate is then reacted with 1H-pyrrole-1-carbaldehyde to form this compound. The overall yield of the synthesis is around 30%.

Scientific Research Applications

1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has been studied extensively in preclinical models for its potential use in the treatment of various diseases. It has shown promising results in the treatment of inflammatory bowel disease, rheumatoid arthritis, and Alzheimer's disease. In addition, this compound has also been studied for its potential use as an analgesic and anxiolytic.

properties

IUPAC Name

1-(3-pyrazin-2-yloxypiperidin-1-yl)-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-15(12-18-7-1-2-8-18)19-9-3-4-13(11-19)21-14-10-16-5-6-17-14/h1-2,5-8,10,13H,3-4,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTODSJYUJOKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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